

commercial availability of Boc-N-Me-D-Glu-OH

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Compound of Interest

Compound Name: *Boc-N-Me-D-Glu-OH*

Cat. No.: *B15249762*

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In-Depth Technical Guide: Boc-N-Me-D-Glu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-D-glutamic acid (**Boc-N-Me-D-Glu-OH**), a specialized amino acid derivative crucial for advanced peptide synthesis and drug design. This document details its commercial availability, physicochemical properties, synthesis and application protocols, and explores its potential biological significance.

Commercial Availability and Physicochemical Properties

Boc-N-Me-D-Glu-OH is a niche but accessible reagent. While not as commonly stocked as standard protected amino acids, it can be procured from several specialized chemical suppliers. Researchers are advised to inquire with vendors who focus on amino acid derivatives and peptide synthesis reagents.

Table 1: Physicochemical Properties of **Boc-N-Me-D-Glu-OH**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₉ NO ₆	--INVALID-LINK--
Molecular Weight	261.27 g/mol	--INVALID-LINK--
Appearance	White to off-white powder or crystals	General knowledge
Solubility	Soluble in organic solvents such as THF, DMF, and DCM	General knowledge

Table 2: Representative Commercial Suppliers of **Boc-N-Me-D-Glu-OH** and Related Derivatives

Supplier	Product Name	CAS Number	Notes
Smolecule	Boc-N-Me-D-Glu-OH	Not specified	In stock
Advanced ChemTech	Boc-N-Me-Glu(OMe)-OH	2044710-75-8	L-isomer, methyl ester protected
Advanced ChemTech	Boc-N-Me-Glu(OBzl)-OH	Not specified	L-isomer, benzyl ester protected
SciSupplies	Boc-N-Me-Glu(OBzl)-OH, 95.0%	200615-91-4	L-isomer, benzyl ester protected

Note: Availability and specifications are subject to change. Direct inquiry with suppliers is recommended.

Synthesis and Experimental Protocols

The synthesis of **Boc-N-Me-D-Glu-OH** is not widely published in peer-reviewed journals as a standalone procedure. However, a general and robust method for the N-methylation of Boc-protected amino acids can be adapted. The following protocol is based on a well-established procedure from the Lokey Lab at UC Santa Cruz.[\[1\]](#)

Synthesis of Boc-N-Me-D-Glu-OH

This procedure involves the double deprotonation of the carboxylic acid and the N-H of the Boc-protected amino acid, followed by selective N-methylation.

Experimental Workflow for N-methylation



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Caption: N-methylation of Boc-D-Glu-OH Workflow.

Methodology:[1]

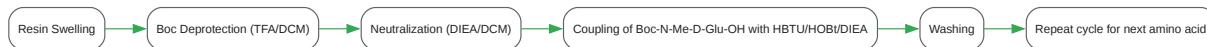
- Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with Boc-D-Glu-OH.
- Dissolution: Dry tetrahydrofuran (THF) is added to dissolve the amino acid.
- Cooling: The flask is cooled in an ice bath for approximately 20 minutes.
- Addition of Iodomethane: A molar excess of iodomethane (typically 5-10 equivalents) is added to the stirred solution.
- Addition of Sodium Hydride: Sodium hydride (NaH, 60% dispersion in mineral oil, typically 5-10 equivalents) is added portion-wise over several hours. Vigorous bubbling (hydrogen gas evolution) will be observed. The reaction mixture may thicken.
- Reaction: After the complete addition of NaH, the ice bath is removed, and the reaction is stirred overnight at room temperature.
- Quenching: The reaction is carefully quenched by cooling it in an ice bath and adding isopropanol dropwise until bubbling ceases. This is followed by the dropwise addition of water.
- Workup: The THF is partially removed under reduced pressure. The aqueous residue is acidified (e.g., with 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate).

- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel chromatography to yield **Boc-N-Me-D-Glu-OH**.

Use in Solid-Phase Peptide Synthesis (SPPS)

Boc-N-Me-D-Glu-OH can be incorporated into peptide sequences using standard Boc-chemistry solid-phase peptide synthesis (SPPS) protocols. The N-methylation presents steric hindrance, which may necessitate the use of more potent coupling reagents and longer coupling times.

General Peptide Coupling Workflow



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Caption: **Boc-N-Me-D-Glu-OH** SPPS Coupling Cycle.

Methodology:[2][3]

- Resin Preparation: The solid support (e.g., Merrifield or PAM resin) with the nascent peptide chain is swelled in a suitable solvent like dichloromethane (DCM).
- Boc Deprotection: The N-terminal Boc protecting group is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).
- Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine by washing with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.
- Coupling: **Boc-N-Me-D-Glu-OH** is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of DIEA in a solvent like N,N-dimethylformamide (DMF). This activated solution is then added to the resin-bound peptide. The coupling reaction may require extended reaction times (e.g., 2-4 hours) and potentially double coupling to ensure completion due to the steric hindrance of the N-methyl group.

- **Washing:** The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
- **Monitoring:** The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. Note that the Kaiser test will be negative for the N-methylated amine.
- **Chain Elongation:** The cycle of deprotection, neutralization, and coupling is repeated for the subsequent amino acids in the desired sequence.

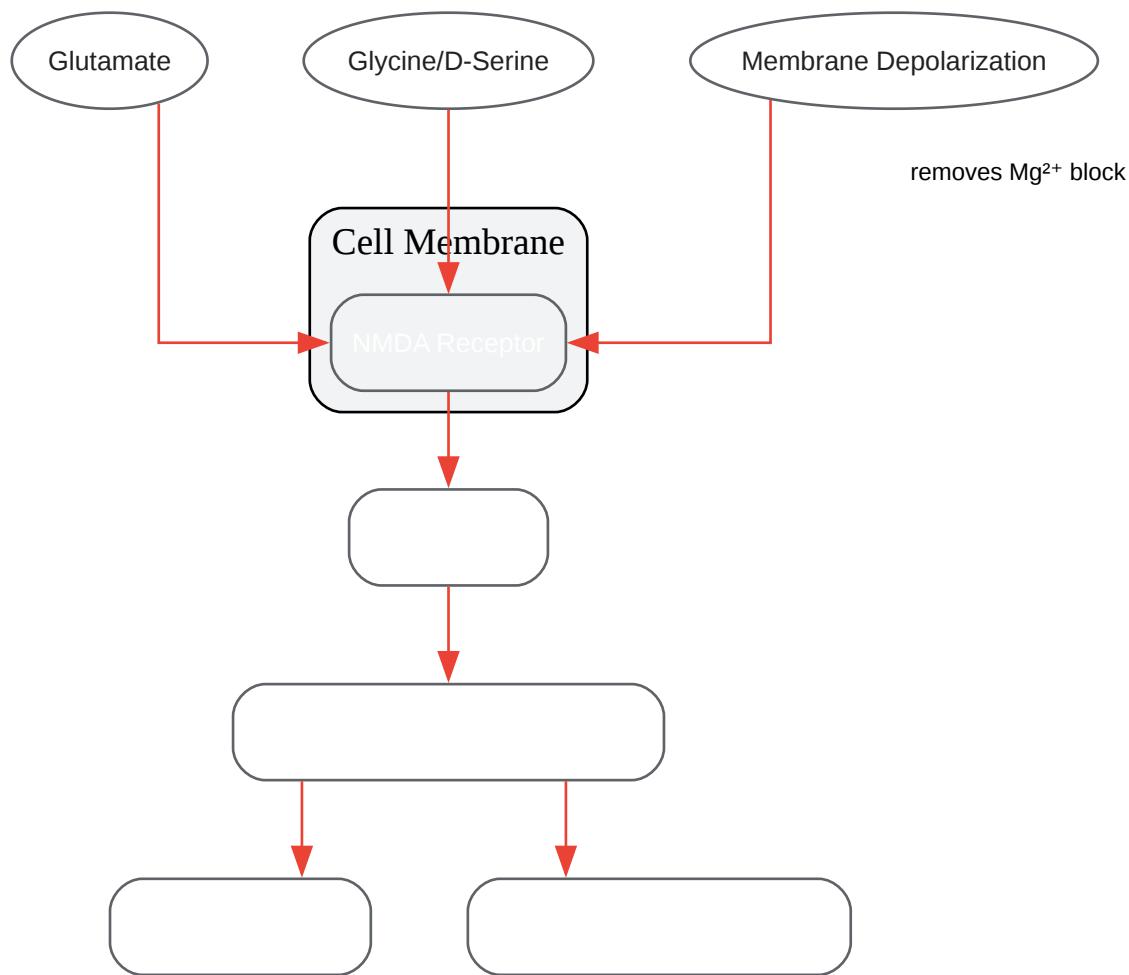
Biological Significance and Signaling Pathways

The biological activity of **Boc-N-Me-D-Glu-OH** itself is not extensively documented. However, its structural similarity to N-methyl-D-aspartic acid (NMDA) suggests potential interactions with the NMDA receptor (NMDAR), a key player in neuronal signaling. N-methylated amino acids are also incorporated into peptides to enhance their metabolic stability and membrane permeability.^[4]

Potential Interaction with the NMDA Receptor

N-methyl-D-aspartic acid is a well-known agonist of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.^{[5][6]} Overactivation of the NMDAR can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.^[6] While **Boc-N-Me-D-Glu-OH** is a protected form, its core N-methyl-D-glutamic acid structure could potentially interact with the NMDAR, or it could serve as a precursor for molecules designed to modulate NMDAR activity.

Simplified NMDA Receptor Signaling Pathway



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